Glasdegib, also known by its developmental codename PF-04449913, is a small-molecule inhibitor that selectively targets the Hedgehog (HH) signaling pathway [, ]. Specifically, it exerts its inhibitory effects by binding to Smoothened (SMO), a crucial transmembrane protein involved in signal transduction within the HH pathway [, , , , ]. Due to its inhibitory action on this pathway, Glasdegib has garnered significant interest in scientific research, particularly in the context of cancer biology and potential therapeutic interventions [, , , ]. Its role in influencing cell growth, differentiation, and survival, particularly within the context of the HH pathway, makes it a valuable tool for studying various cellular processes and disease models [, , , ].
Glasdegib is classified as a pharmaceutical compound within the category of small-molecule inhibitors. Its chemical structure is defined as 1-((2R,4R)-2-(1H-benzodioxol-5-yl)-4-methylpiperidin-1-yl)urea. The compound is synthesized from various precursors, including protected esters and amines, through multi-step organic synthesis processes .
The synthesis of glasdegib typically involves several key steps:
Glasdegib's molecular formula is CHNO, with a molecular weight of approximately 342.39 g/mol. The compound features a piperidine ring and a urea moiety that are essential for its biological activity. Structural analysis through single-crystal X-ray diffraction has revealed the arrangement of atoms within the crystal lattice, confirming its crystalline forms such as glasdegib monomaleate and glasdegib dimaleate .
Glasdegib participates in several chemical reactions during its synthesis:
Glasdegib functions primarily by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in various cancers including acute myeloid leukemia. The inhibition occurs at the level of Smoothened protein, preventing downstream signaling that promotes cell proliferation and survival. This mechanism leads to reduced tumor growth and increased sensitivity to chemotherapy agents when used in combination therapy .
Glasdegib's primary application is in oncology as a therapeutic agent for treating acute myeloid leukemia. Its role as a Hedgehog pathway inhibitor opens avenues for research into other malignancies where this signaling pathway plays a critical role. Additionally, ongoing studies are exploring its potential use in combination therapies for various cancers beyond acute myeloid leukemia .
Glasdegib (PF-04449913) is a potent, orally bioavailable small-molecule inhibitor that selectively targets the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is aberrantly activated in hematologic malignancies like acute myeloid leukemia (AML), where it promotes leukemic stem cell (LSC) survival and chemoresistance. By binding SMO, Glasdegib prevents downstream transduction of Hh signals, disrupting transcriptional programs essential for LSC maintenance [1] [2] [6].
Glasdegib features a benzimidazole scaffold optimized for high-affinity interaction with SMO’s transmembrane domain. Its molecular structure includes:
Crystallographic studies reveal that Glasdegib competitively inhibits SMO activation by displacing cholesterol—an endogenous SMO agonist—through hydrophobic interactions and hydrogen bonding at residues Asn219 and Glu518. This binding stabilizes SMO in an inactive conformation, preventing translocation to the primary cilium and subsequent pathway activation [1] [7].
Table 1: Structural Features of Glasdegib-SMO Binding
Structural Element | Role in SMO Inhibition | Biological Consequence |
---|---|---|
Benzimidazole core | High-affinity hydrophobic pocket engagement | Prevents SMO conformational activation |
p-Cyano urea group | Enhances solubility and target residence time | Prolonged pathway suppression |
(2R,4R)-piperidine configuration | Stereospecific interaction with Asn219/Glu518 residues | Blocks cholesterol binding and ciliary trafficking |
SMO inhibition by Glasdegib disrupts activation of glioma-associated oncogene (GLI) transcription factors. In AML stem cells, this results in:
Preclinical models demonstrate that GLI1 knockdown synergizes with cytarabine, eradicating chemoresistant LSCs. Clinically, GLI1 downregulation correlates with improved overall survival (8.3 vs. 4.3 months with cytarabine alone) in older AML patients, validating GLI as a therapeutically relevant node [6] [9] [10].
Hh signaling intersects with epigenetic machinery to sustain LSC self-renewal. Glasdegib-mediated SMO inhibition induces:
In myelodysplastic syndrome (MDS) models, Hh pathway blockade re-sensitizes LSCs to hypomethylating agents by restoring Hh-interacting protein (HHIP) expression—a negative regulator epigenetically silenced in malignancy [10].
Table 2: Epigenetic Modifications Modulated by Glasdegib
Epigenetic Target | Effect of Hh Inhibition | Functional Outcome in LSCs |
---|---|---|
DNMT1 | Downregulation via GLI1 suppression | Demethylation of tumor suppressor genes |
H3K27ac | Reduced enrichment at stemness loci | Loss of self-renewal capacity |
HHIP promoter | DNA hypomethylation and re-expression | Enhanced stromal differentiation signals |
The Hh and PI3K/Akt/mTOR pathways exhibit bidirectional crosstalk in LSCs:
Table 3: Hh-mTOR Interplay in Leukemic Stem Cells
Interaction Node | Glasdegib Impact | Therapeutic Consequence |
---|---|---|
S6K1-mediated GLI1 activation | Blocks SMO-dependent and -independent GLI1 | Overcomes microenvironment-driven resistance |
PP2A phosphatase complex | Disrupts Akt-mTORC1 binding (via SUFU modulation) | Suppresses cap-dependent translation |
Preclinical data show that Glasdegib synergizes with mTOR inhibitors (e.g., rapalogs) to reduce LSC burden in xenograft models by >90%, highlighting the therapeutic potential of co-targeting these pathways [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7